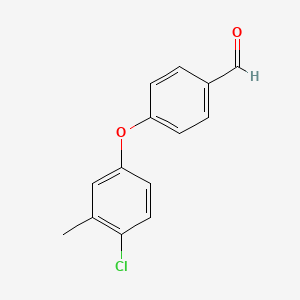

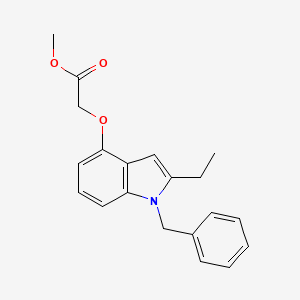

![molecular formula C18H19N3O B6318182 (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179057-01-3](/img/structure/B6318182.png)

(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%” is a chemical compound that forms an integral component of scientific research. It is a derivative of benzyl bromide .

Molecular Structure Analysis

The molecular formula of the compound is C18H19N3O. It contains a benzyl group attached to a pyrazol group, which is a five-membered heterocyclic moiety .Mécanisme D'action

Target of Action

Mode of Action

It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This interaction can lead to various changes in the cell, depending on the specific receptor and the nature of the binding .

Biochemical Pathways

Similar compounds have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been found to have a wide range of biological activities, suggesting that this compound may also have diverse effects .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body.

Analyse Biochimique

Biochemical Properties

(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound’s methoxybenzyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with proteins and other biomolecules. These interactions often result in the modulation of enzyme activity and changes in metabolic pathways .

Cellular Effects

The effects of (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. The compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. Additionally, (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine affects cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine may degrade into various byproducts, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At very high doses, (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent metabolism. The compound can also affect the levels of various metabolites by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites .

Transport and Distribution

Within cells and tissues, (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine within tissues is influenced by factors such as its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound within cells can determine its specific biological effects .

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1-[3-(1H-pyrazol-5-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-22-17-7-3-5-15(11-17)13-19-12-14-4-2-6-16(10-14)18-8-9-20-21-18/h2-11,19H,12-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFGDTRRSMSFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)

![Benzyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318163.png)

![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6318170.png)

![[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B6318174.png)

![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6318186.png)

![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine, 95%](/img/structure/B6318191.png)

![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)